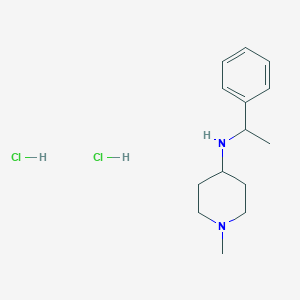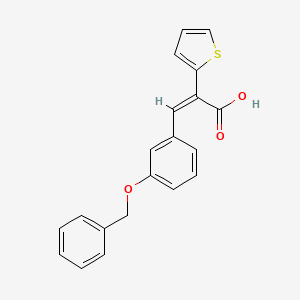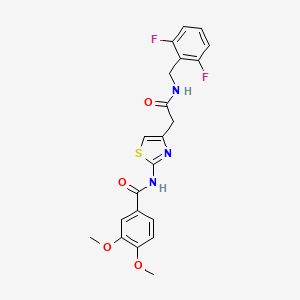![molecular formula C13H23NO2 B2952833 Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate CAS No. 1017623-70-9](/img/structure/B2952833.png)
Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate
Übersicht
Beschreibung
“Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate” is a chemical compound with the molecular formula C13H23NO2 . It is also known as "3-Azaspiro [5.5]undecane-9-acetic acid, methyl ester, hydrochloride (1:1)" .
Synthesis Analysis
The synthesis of “Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate” involves the addition of 2-(3-(tert-butoxycarbonyl)-3-azaspiro undecan-9-yl)acetic acid to a mixture, which is then stirred at room temperature for 2 days .Molecular Structure Analysis
The molecular weight of “Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate” is 225.33 . The exact structure of this compound is not provided in the sources.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate” include a molecular weight of 225.33 . Other properties such as density, melting point, and boiling point are not provided in the sources .Wissenschaftliche Forschungsanwendungen
1. Polymer Science
In polymer science, this compound has been used in the synthesis of linear polymers. A study by Pryde, Moore, Teeter, and Cowan (1962) demonstrated the use of a related compound, 3,9-Bis(7-carbomethoxyheptyl)-2,4,8,10-tetraoxaspiro[5.5]undecane, for condensation polymerization with diamines to create poly(amide-acetals). These polymers were found to be crosslinkable, forming insoluble, infusible, and transparent solids adherent to glass (Pryde et al., 1962).
2. Organic Synthesis
Pandey, Kumara, Burugu, and Puranik (2011) reported on the enantioselective total syntheses of naturally occurring alkaloids using an enantiomerically pure derivative of this compound. Their approach involved key steps like diastereoselective Hosomi–Sakurai allylation and ring-closing metathesis (Pandey et al., 2011).
3. Medicinal Chemistry
Ibuka et al. (1981, 1982) described the stereoselective synthesis of an intermediate for the synthesis of perhydrohistrionicotoxin, a pharmacologically important alkaloid, using a similar compound, 3-t-butyldimethylsilyloxy-1-cyclohexenyl methyl ketone (Ibuka et al., 1981), (Ibuka et al., 1982).
4. Crystallography
The compound has also been studied in crystallography. Zukerman-Schpector, Biaggio, Rufino, and Caracelli (1999) investigated the conformation of lactone rings in spiro lactam-lactones, which are structurally related to Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate (Zukerman-Schpector et al., 1999).
5. Pharmacology
Bai, Chen, Ling, Li, and Cui (2008) developed a liquid chromatographic method for the quantification of SLXM-2, a compound related to Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate, in rat plasma for pharmacokinetic studies (Bai et al., 2008).
Safety and Hazards
Safety information for “Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate” suggests avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-16-12(15)10-11-2-4-13(5-3-11)6-8-14-9-7-13/h11,14H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOLQMDMNLPCKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC2(CC1)CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2952751.png)
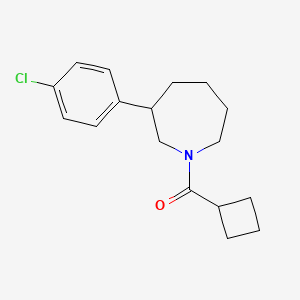

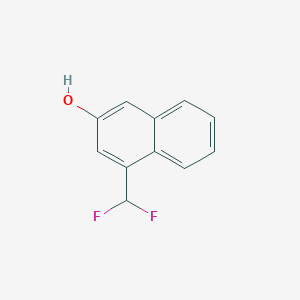
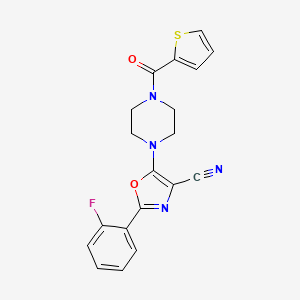

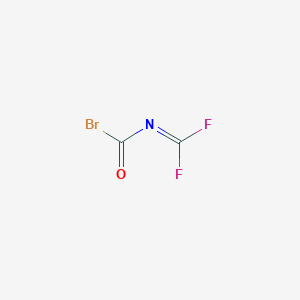
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2952764.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide](/img/structure/B2952766.png)

